molecular formula C9H11BrN2O B2986847 6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one CAS No. 1936291-32-5

6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one

Cat. No.: B2986847
CAS No.: 1936291-32-5
M. Wt: 243.104
InChI Key: JZBHCKMTZKVBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family This compound is characterized by the presence of a bromine atom at the 6th position, a cyclobutylmethyl group at the 2nd position, and a pyridazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-3(2H)-pyridazinone and cyclobutylmethyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives with altered chemical properties.

    Cyclization Reactions: The presence of the cyclobutylmethyl group allows for potential cyclization reactions, resulting in the formation of more complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazinones, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and inflammation.

    Biological Studies: It has been used in biological studies to investigate its effects on various cellular processes and pathways.

    Material Science: Research has explored its use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can bind to and inhibit the activity of certain enzymes, leading to altered cellular processes.

    Modulating Receptor Activity: The compound may interact with cellular receptors, modulating their activity and influencing signal transduction pathways.

    Inducing Apoptosis: In the context of cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.

Comparison with Similar Compounds

6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one can be compared with other similar compounds in the pyridazinone family:

    6-Bromo-3(2H)-pyridazinone: Lacks the cyclobutylmethyl group, resulting in different chemical and biological properties.

    2-(Cyclobutylmethyl)pyridazin-3(2H)-one:

    6-Chloro-2-(cyclobutylmethyl)pyridazin-3(2H)-one: Substitution of bromine with chlorine can result in different chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

6-bromo-2-(cyclobutylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-4-5-9(13)12(11-8)6-7-2-1-3-7/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBHCKMTZKVBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=O)C=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.